molecular formula C10H12BrN3 B086802 Guanisoquin CAS No. 154-73-4

Guanisoquin

Cat. No.: B086802
CAS No.: 154-73-4
M. Wt: 254.13 g/mol
InChI Key: ICLLENNEPRZLAP-UHFFFAOYSA-N
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Description

Guanisoquin: is a chemical compound known for its pharmacological properties, particularly as an antihypertensive agent. It has been studied for its effects on blood pressure, heart rate, and total peripheral resistance in various animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin involves the formation of guanidine derivatives. Recent developments in synthetic methods include transition-metal-catalyzed guanidine synthesis, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . These methods focus on the formation of C–N bonds, which are crucial for the synthesis of guanidines.

Industrial Production Methods: Industrial production of this compound typically involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.

Chemical Reactions Analysis

Types of Reactions: Guanisoquin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is frequently utilized as a strong Brønsted base in organic chemistry .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include carbodiimides, amines, and transition-metal catalysts. Conditions often involve mild temperatures and aqueous environments to facilitate the reactions .

Major Products: The major products formed from these reactions are multisubstituted guanidines, which have significant applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLLENNEPRZLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165508
Record name Guanisoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-73-4
Record name 7-Bromo-3,4-dihydro-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanisoquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanisoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANISOQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307YLU08D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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